molecular formula C9H19ClN2O3 B13717222 2-(Methylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride

2-(Methylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride

Katalognummer: B13717222
Molekulargewicht: 238.71 g/mol
InChI-Schlüssel: LPJFXSHOBBZQCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both methylamino and propylamino groups attached to a pentanoic acid backbone. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride typically involves multiple steps. One common method starts with the preparation of the pentanoic acid backbone, followed by the introduction of the methylamino and propylamino groups through nucleophilic substitution reactions. The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(Methylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Methylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Methylamino)-5-oxo-5-(ethylamino)pentanoic Acid Hydrochloride
  • 2-(Methylamino)-5-oxo-5-(butylamino)pentanoic Acid Hydrochloride
  • 2-(Ethylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride

Uniqueness

2-(Methylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H19ClN2O3

Molekulargewicht

238.71 g/mol

IUPAC-Name

2-(methylamino)-5-oxo-5-(propylamino)pentanoic acid;hydrochloride

InChI

InChI=1S/C9H18N2O3.ClH/c1-3-6-11-8(12)5-4-7(10-2)9(13)14;/h7,10H,3-6H2,1-2H3,(H,11,12)(H,13,14);1H

InChI-Schlüssel

LPJFXSHOBBZQCB-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)CCC(C(=O)O)NC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.